2-(Phenoxymethyl)pyridine
Overview
Description
2-(Phenoxymethyl)pyridine is an organic compound with the molecular formula C12H11NO. It is a derivative of pyridine, where a phenoxymethyl group is attached to the second position of the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that the compound has been structurally associated with spleen associated tyrosine kinase (syk) inhibitors . Syk is a protein that plays a crucial role in immune cell signaling and has been implicated in various types of cancers and autoimmune diseases .
Mode of Action
If it indeed acts as a Syk inhibitor, it would likely bind to the kinase domain of the Syk protein, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
, related compounds have been found to impact the signaling pathways of immune cells. If 2-(Phenoxymethyl)pyridine acts as a Syk inhibitor, it could potentially affect pathways such as the B-cell receptor signaling pathway and the Fc receptor signaling pathway .
Result of Action
If it acts as a Syk inhibitor, it could potentially inhibit immune cell activation and proliferation, thereby impacting immune responses .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Phenoxymethyl)pyridine at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with phenol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) reagents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkyl sulfonates, ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Phenoxymethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Phenoxymethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-(Phenoxymethyl)quinoline: Contains a quinoline ring instead of pyridine.
2-(Phenoxymethyl)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
2-(Phenoxymethyl)pyridine is unique due to its specific combination of the phenoxymethyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(phenoxymethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZNKOBGSXYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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